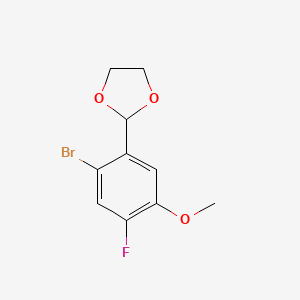
1,2-Dibromo-2-methylundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-2-methylundecane is an organic compound with the molecular formula C12H24Br2. It is a brominated hydrocarbon, characterized by the presence of two bromine atoms attached to the first and second carbon atoms of a methyl-substituted undecane chain. This compound is often used in organic synthesis and various industrial applications due to its reactivity and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-2-methylundecane can be synthesized through the bromination of 2-methylundecane. The reaction typically involves the addition of bromine (Br2) to 2-methylundecane in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where 2-methylundecane is reacted with bromine in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-2-methylundecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) in acetic acid (CH3COOH)
Major Products Formed
Substitution: 2-methylundecanol or 2-methylundecylamine.
Elimination: 2-methyl-1-undecene.
Reduction: 2-methylundecane
Scientific Research Applications
1,2-Dibromo-2-methylundecane is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent for introducing bromine atoms into organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and as a flame retardant
Mechanism of Action
The mechanism of action of 1,2-dibromo-2-methylundecane involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or bases used .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoethane: A smaller brominated hydrocarbon used in organic synthesis and as a fumigant.
1,2-Dibromopropane: Another brominated hydrocarbon with similar reactivity but different physical properties.
1,2-Dibromocyclohexane: A cyclic brominated compound used in organic synthesis
Uniqueness
1,2-Dibromo-2-methylundecane is unique due to its longer carbon chain and the presence of a methyl group, which influences its reactivity and physical properties. This makes it suitable for specific applications where other brominated hydrocarbons may not be as effective .
Properties
CAS No. |
55334-43-5 |
|---|---|
Molecular Formula |
C12H24Br2 |
Molecular Weight |
328.13 g/mol |
IUPAC Name |
1,2-dibromo-2-methylundecane |
InChI |
InChI=1S/C12H24Br2/c1-3-4-5-6-7-8-9-10-12(2,14)11-13/h3-11H2,1-2H3 |
InChI Key |
WYKMXONBBXQGFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)boronic acid](/img/structure/B13931875.png)
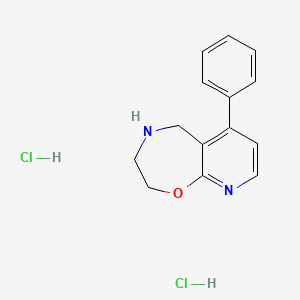
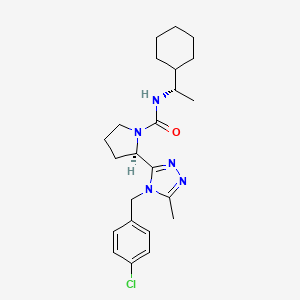
![3,5-Dibromo-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13931882.png)
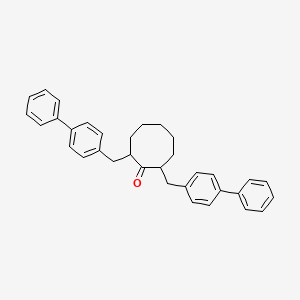
![Ethyl 3-isopropyl-4h-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13931896.png)

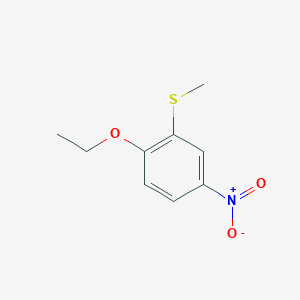
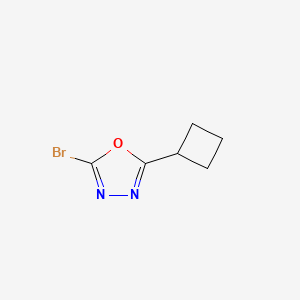
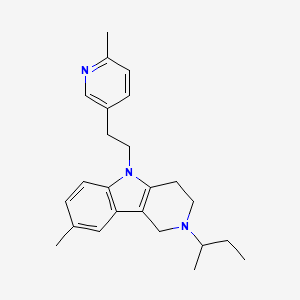
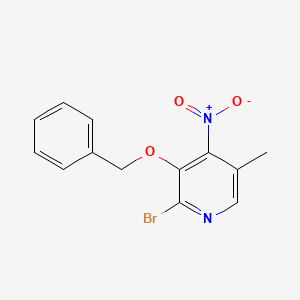
![2-Chloro-4-phenyl-6-[4-(3-pyridinyl)phenyl]-1,3,5-triazine](/img/structure/B13931940.png)
